![molecular formula C16H10BrClN4OS B2569376 2-[({3-Bromo-6-chloroimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole CAS No. 728941-39-7](/img/structure/B2569376.png)
2-[({3-Bromo-6-chloroimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[({3-Bromo-6-chloroimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C16H10BrClN4OS and its molecular weight is 421.7. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-[({3-Bromo-6-chloroimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antitubercular and anticancer properties, along with relevant research findings and case studies.
Chemical Structure and Properties
The chemical structure of the compound includes an imidazo[1,2-a]pyridine moiety linked to a phenyl group through a sulfanyl bridge and an oxadiazole ring. The presence of bromine and chlorine substituents enhances its biological activity.
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Formula | C16H12BrClN4S |
Molecular Weight | 407.7153 g/mol |
CAS Number | 536720-62-4 |
Antitubercular Activity
Recent studies have highlighted the compound's effectiveness against Mycobacterium tuberculosis (Mtb), particularly multidrug-resistant strains. The compound exhibits significant inhibitory activity by targeting key enzymes involved in the survival of Mtb.
The mechanism involves the inhibition of the InhA enzyme, crucial for mycolic acid biosynthesis in Mtb. By disrupting this pathway, the compound induces cell lysis and enhances the bactericidal effects against both active and dormant bacterial states.
Case Studies
-
Study by Dhumal et al. (2016) :
- Findings : The compound demonstrated high efficacy against Mtb with an IC50 value of 0.67 µM.
- Methodology : The study utilized molecular docking to confirm binding affinity to InhA.
-
Research by Desai et al. (2018) :
- Findings : Compounds based on similar scaffolds showed comparable or superior activity against Mtb strains.
- : Suggested further optimization for enhanced therapeutic profiles.
Anticancer Activity
The compound has also been evaluated for its anticancer properties against various cancer cell lines, including prostate (PC-3), colon (HCT-116), and renal (ACHN) cancers.
Biological Assays
The following table summarizes the anticancer activity observed in various studies:
The anticancer activity is attributed to the compound's ability to induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation.
Comparative Analysis with Related Compounds
The unique combination of imidazo[1,2-a]pyridine and oxadiazole moieties distinguishes this compound from others in its class. Comparative studies have shown that derivatives lacking these features exhibit significantly lower biological activities.
Compound | Activity Level |
---|---|
3-Bromo-6-chloroimidazo[1,2-a]pyridine | Moderate |
6-Chloroimidazo[1,2-a]pyridine | Low |
This compound | High |
科学的研究の応用
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of oxadiazoles exhibit significant anticancer properties. The specific compound has been studied for its ability to inhibit cancer cell proliferation. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, suggesting a mechanism involving the modulation of apoptotic pathways .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi. This makes it a candidate for further development as an antimicrobial agent in pharmaceuticals .
Enzyme Inhibition
Another area of interest is the compound's potential as an enzyme inhibitor. It has been shown to inhibit specific enzymes involved in metabolic pathways related to cancer and infectious diseases. This property could be harnessed for drug development aimed at treating these conditions .
Material Science
Organic Electronics
Due to its unique electronic properties, this compound has potential applications in the field of organic electronics. It can be utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of such compounds can enhance the efficiency and stability of these devices .
Polymer Composites
The compound can also be integrated into polymer matrices to improve mechanical and thermal properties. Research has shown that adding this oxadiazole derivative to polymers can enhance their thermal stability and resistance to degradation under UV exposure, making them suitable for various industrial applications .
Biochemical Research
Biomolecular Probes
In biochemical research, compounds like this one are often used as probes to study biological systems. They can be tagged with fluorescent markers to visualize cellular processes or interactions at the molecular level. This application is particularly valuable in understanding complex biological mechanisms and disease pathology .
Drug Delivery Systems
The compound's ability to form stable complexes with various biomolecules makes it a candidate for drug delivery systems. Its modification can lead to enhanced solubility and bioavailability of therapeutic agents, potentially improving treatment outcomes in various diseases .
Data Summary
特性
IUPAC Name |
2-[(3-bromo-6-chloroimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-5-phenyl-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrClN4OS/c17-14-12(19-13-7-6-11(18)8-22(13)14)9-24-16-21-20-15(23-16)10-4-2-1-3-5-10/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWJJRAKJWPWFJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)SCC3=C(N4C=C(C=CC4=N3)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。